Niguldipine Exhibits Sub-Nanomolar α1A-Adrenoceptor Affinity Distinct from Conventional Dihydropyridine Calcium Channel Blockers
Niguldipine demonstrates exceptionally high affinity for the α1A-adrenoceptor subtype with a Ki of 0.16 nM (160 pM) . In direct comparative studies, the α1A-selective antagonist (+)-niguldipine and 5-methyl-urapidil showed higher affinities for both cloned α1a and urethral α1-adrenoceptors than for cloned α1b- and α1d-adrenoceptors [1]. In contrast, nitrendipine, another dihydropyridine calcium channel blocker, does not compete for [³H]prazosin binding at concentrations up to 5 μmol/L, confirming its lack of meaningful α1-adrenoceptor engagement [2].
| Evidence Dimension | α1A-Adrenoceptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.16 nM (160 pM) |
| Comparator Or Baseline | Nitrendipine: No competition for [³H]prazosin binding up to 5 μM |
| Quantified Difference | >31,000-fold higher affinity for niguldipine (based on detection limit) |
| Conditions | Cloned human α1A-adrenoceptor and rat tissue membrane radioligand binding assays |
Why This Matters
This quantitative difference ensures that niguldipine is the appropriate tool for studies requiring α1A-adrenoceptor antagonism, whereas nitrendipine or nifedipine cannot substitute for this pharmacological endpoint.
- [1] Taniguchi N, Ukai Y, Tanaka T, Yano J, Kimura K, Moriyama N, Kawabe K. Identification of alpha1-adrenoceptor subtypes in the human prostatic urethra. Naunyn-Schmiedeberg's Arch Pharmacol. 1997;355:412-416. View Source
- [2] Michel MC, Hanft G, Gross G. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. Br J Pharmacol. 1994;111(2):533-538. View Source
